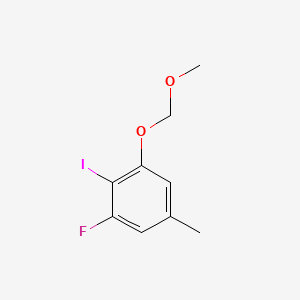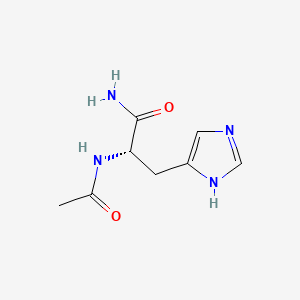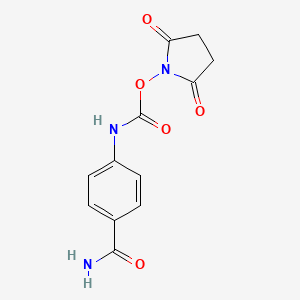
6-Bromo-2-fluoro-3-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-fluoro-3-(methylthio)pyridine is a heterocyclic organic compound that contains a bromine, a fluorine, and a methylthio group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(methylthio)pyridine can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-3-(methylthio)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-fluoro-3-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the pyridine ring or the halogen atoms.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced pyridine derivatives and dehalogenated compounds.
Applications De Recherche Scientifique
6-Bromo-2-fluoro-3-(methylthio)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for target identification.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-fluoro-3-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the methylthio group can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-fluoro-2-methylpyridine: Similar structure but lacks the methylthio group.
2-Fluoro-3-(methylthio)pyridine: Similar structure but lacks the bromine atom.
Uniqueness
6-Bromo-2-fluoro-3-(methylthio)pyridine is unique due to the combination of bromine, fluorine, and methylthio substituents on the pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C6H5BrFNS |
|---|---|
Poids moléculaire |
222.08 g/mol |
Nom IUPAC |
6-bromo-2-fluoro-3-methylsulfanylpyridine |
InChI |
InChI=1S/C6H5BrFNS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
Clé InChI |
LVSIGAQPILXFMM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(N=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)


![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)





![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)

![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
